molecular formula C14H17NOS2 B11697599 Phenacyl piperidine-1-carbodithioate CAS No. 24372-60-9

Phenacyl piperidine-1-carbodithioate

Cat. No.: B11697599
CAS No.: 24372-60-9
M. Wt: 279.4 g/mol
InChI Key: ADVJDPHBXVNOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE is a chemical compound with the molecular formula C14H17NOS2 It is known for its unique structure, which includes a piperidine ring and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE typically involves the reaction of 2-bromoacetophenone with piperidine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 2-bromoacetophenone reacts with piperidine in the presence of a base to form an intermediate.

    Step 2: The intermediate is then treated with carbon disulfide to yield 2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA ligase, affecting DNA replication and repair processes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Phenacyl piperidine-1-carbodithioate
  • Piperidine-1-carbodithioic acid phenacyl ester

Comparison: 2-OXO-2-PHENYLETHYL PIPERIDINE-1-CARBODITHIOATE is unique due to its specific structural features, such as the presence of both a piperidine ring and a carbodithioate group This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications

Properties

CAS No.

24372-60-9

Molecular Formula

C14H17NOS2

Molecular Weight

279.4 g/mol

IUPAC Name

phenacyl piperidine-1-carbodithioate

InChI

InChI=1S/C14H17NOS2/c16-13(12-7-3-1-4-8-12)11-18-14(17)15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

ADVJDPHBXVNOPS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.